5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12(10-3-4-11(21-10)17(19)20)16-13-15-9(7-22-13)8-2-1-5-14-6-8/h1-7H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUXHCJXUCTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.
Formation of the Furan Ring: The furan ring can be synthesized by cyclization of a suitable precursor, such as a 2-furylcarboxylic acid derivative.
Nitration: The nitro group can be introduced through nitration of the furan ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Variations on the Amide Nitrogen
The amide nitrogen substituent profoundly influences solubility, target affinity, and metabolic stability:
- 5-Nitro-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (2K): A thiadiazole substituent confers rigidity and hydrogen-bonding capacity.
- 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) : A sulfamoylphenyl group enhances antibacterial activity, likely due to improved target (e.g., enzyme) interactions .
The target compound’s 4-(pyridin-3-yl)thiazole group combines π-stacking (pyridine) and hydrogen-bonding (thiazole) capabilities, which may enhance binding to aromatic residues in biological targets (e.g., kinases or microbial enzymes).
Table 2: Substituent Impact on Activity
Electronic and Steric Effects of Nitro Positioning
All compared compounds retain the nitro group at position 5 of the furan/thiophene ring, which is critical for:
- Electron-withdrawing effects : Enhances stability and electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .
- Spectral signatures: The nitro group contributes to distinct IR (e.g., NO₂ stretch ~1520 cm⁻¹) and NMR shifts (e.g., furan C-3 proton at δ ~7.5–8.0 ppm) .
Biological Activity
5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a thiazole moiety, and a pyridine group, contributing to its unique electronic properties and biological interactions. The presence of the nitro group enhances its reactivity and potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 312.34 g/mol |
| LogP | 4.11 |
| Polar Surface Area (PSA) | 115.1 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets , including enzymes and receptors. The compound can engage in:
- Hydrogen bonding
- π-π interactions
- Other non-covalent interactions that modulate protein activity.
These interactions can lead to significant effects on cellular pathways, making the compound a candidate for drug development.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives containing thiazole rings have shown:
- Inhibition against Gram-positive and Gram-negative bacteria , with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity through mechanisms such as:
- Inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Research has indicated that thiazole derivatives can selectively inhibit bacterial topoisomerase IV without affecting human isoforms . This selectivity could be exploited in developing anticancer therapies that minimize toxicity to normal cells.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Studies have shown that certain derivatives can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac .
Case Studies
- Antimicrobial Efficacy :
- Selective Topoisomerase Inhibition :
Q & A
Q. What are the established synthetic routes for 5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via a multi-step process involving:
- Amide bond formation : Reacting 5-nitro-furan-2-carboxylic acid derivatives with 2-amino-4-(pyridin-3-yl)thiazole under coupling agents like EDCI/HOBt in anhydrous DMF .
- Nitro-group introduction : Electrophilic nitration of the furan ring using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) and recrystallization from methanol to achieve >95% purity.
Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm, thiazole C=S at ~165 ppm) .
- X-ray crystallography : Resolves hydrogen bonding (N–H⋯N/O interactions) and crystal packing. For example, intermolecular N1–H1⋯N2 bonds form centrosymmetric dimers .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 345.04).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity against anaerobic pathogens?
- Substituent modification : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to improve membrane permeability.
- Thiazole core variations : Introduce methyl/chloro groups at the 5-position of the thiazole to probe steric effects on enzyme binding .
- Assays : Use in vitro PFOR (pyruvate:ferredoxin oxidoreductase) inhibition assays (IC₅₀ determination) and anaerobic bacterial growth inhibition (e.g., Clostridium difficile MIC studies) .
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?
- Standardized assay conditions : Control pH (6.5–7.5 for PFOR activity), temperature (37°C), and co-factor concentrations (e.g., thiamine pyrophosphate) .
- Orthogonal validation : Combine enzyme kinetics with computational docking (AutoDock Vina) to confirm binding poses to PFOR’s active site.
- Impurity analysis : Use HPLC-MS to rule out degradation products (e.g., nitro-reduction byproducts) affecting activity .
Q. How can computational modeling guide the design of derivatives with improved solubility and metabolic stability?
- Solubility prediction : Use COSMO-RS to calculate logP and identify polar substituents (e.g., hydroxyl, amine) to replace the nitro group .
- Metabolic sites : CYP450 metabolism prediction (SwissADME) identifies vulnerable sites (e.g., furan ring oxidation). Introduce fluorination or methyl groups to block metabolism .
- MD simulations : Assess binding free energy (ΔG) of derivatives to prioritize synthesis targets.
Mechanistic and Analytical Questions
Q. What mechanistic insights explain the compound’s selectivity for anaerobic vs. aerobic bacterial targets?
- Anaerobic specificity : The nitro group undergoes reduction by nitroreductases (abundant in anaerobes), generating reactive intermediates that disrupt DNA/redox enzymes .
- Aerobic detoxification : Aerobic bacteria express superoxide dismutase, neutralizing nitro-radical anions, reducing toxicity. Validate via ROS detection assays (DCFH-DA probe) .
Q. Which analytical methods are recommended for stability profiling under physiological conditions?
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via HPLC for degradation products (e.g., amide hydrolysis, nitro reduction) .
- Light/heat stability : Accelerated stability studies (ICH Q1A guidelines) with UV-vis spectroscopy to detect photodegradation.
Data Reproducibility and Validation
Q. How can batch-to-batch variability in biological activity be minimized during synthesis?
- Quality control : Strict adherence to synthetic protocols (e.g., reaction time, temperature) and intermediate characterization (¹H NMR, melting point).
- Crystallinity control : Use consistent recrystallization solvents (e.g., MeOH) to ensure uniform crystal morphology, confirmed via PXRD .
Q. What validation criteria should be applied to confirm enzyme inhibition mechanisms?
- Enzyme kinetics : Determine Michaelis-Menten parameters (Km, Vmax) with/without the inhibitor.
- Competitive binding : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis studies : Engineer PFOR mutants (e.g., Cys → Ser) to validate binding site interactions.
Crystallography and Advanced Characterization
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Hydrogen bonding : Centrosymmetric dimers via N–H⋯N bonds enhance thermal stability (TGA/DSC data) .
- π-π stacking : Pyridyl-thiazole interactions contribute to low solubility, addressed via co-crystallization with cyclodextrins .
Q. What crystallographic software and parameters are essential for refining the compound’s structure?
- Software : SHELX for structure solution, Olex2 for visualization, and Mercury for packing analysis .
- Refinement : Anisotropic displacement parameters for non-H atoms; riding models for H-atoms (C–H = 0.93 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
